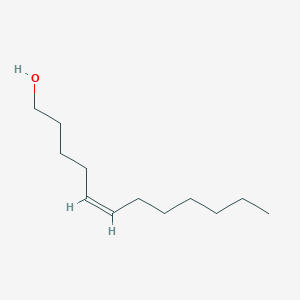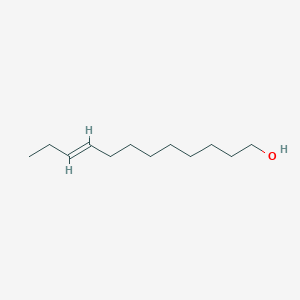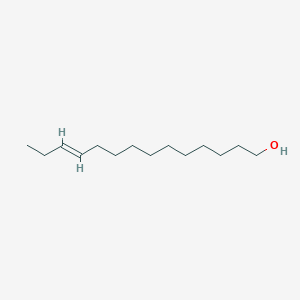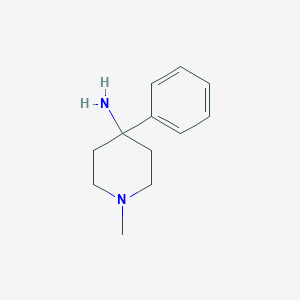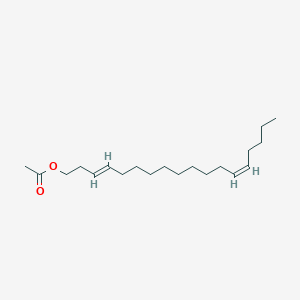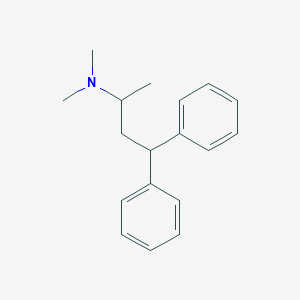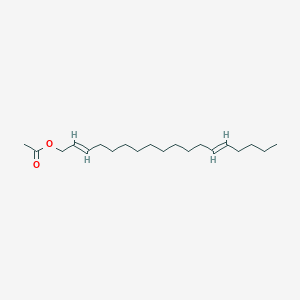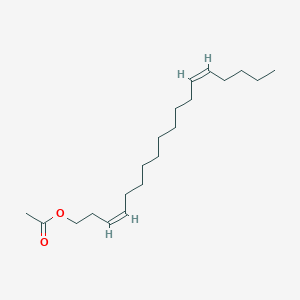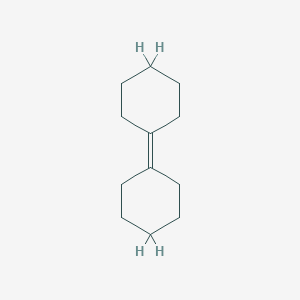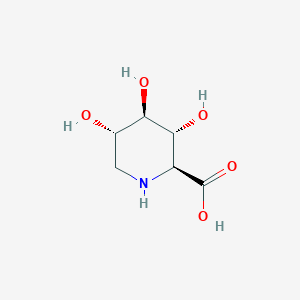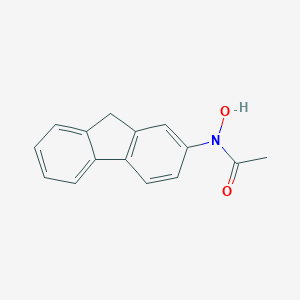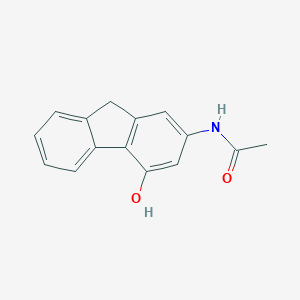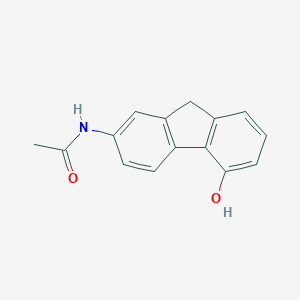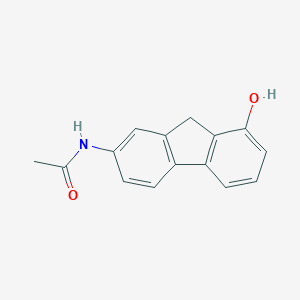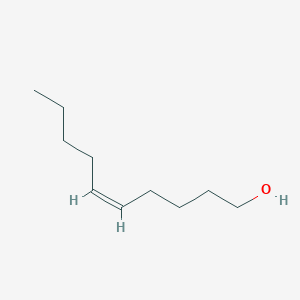
Z-5-Decen-1-ol
Overview
Description
Z-5-Decen-1-ol: is an organic compound with the molecular formula C10H20O . It is a long-chain unsaturated alcohol characterized by the presence of a double bond in the Z-configuration at the fifth carbon atom. This compound is known for its pleasant odor and is commonly used in the fragrance industry .
Mechanism of Action
Target of Action
Z-5-Decen-1-ol, also known as (Z)-dec-5-en-1-ol or 5-Decen-1-ol, (5Z)-, is a chemical compound with the molecular formula C10H20O . Its primary targets are the olfactory receptors of certain insects, specifically the male Larch Casebearer Moths, Coleophora laricella .
Mode of Action
The compound interacts with the olfactory receptors of these moths, eliciting a strong response . It is believed to function as a sex pheromone, attracting male moths . The acetate analogue of this compound, Z5-10:Ac, has been found to reduce male responses to the attractant alcohol (Z5-10:OH) when evaporated from the same trap .
Biochemical Pathways
It is known that the compound interacts with the olfactory system of the moths, likely affecting neural signaling pathways related to mating behavior .
Result of Action
The primary result of the action of this compound is the attraction of male Larch Casebearer Moths . This attraction is strong and consistent across different lure doses . The “retaining capacity” of the traps used in studies was found to decline markedly after capturing 200-400 moths .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. For example, traps containing the compound captured substantial numbers of moths only when placed on green branches within the host crowns . Additionally, the compound’s efficacy can be reduced by the presence of certain other compounds, such as its acetate analogue .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Z-5-Decen-1-ol are not fully understood due to limited research. It has been found to elicit a strong response in electroantennogram studies on C. laricella males, suggesting that it interacts with certain receptor cells .
Cellular Effects
It has been found to be highly attractive to native male moths in field attraction experiments , suggesting that it may influence cellular processes related to chemotaxis or signal transduction.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to elicit a strong response in electroantennogram studies on C. laricella males , suggesting that it may bind to or interact with certain receptor cells.
Temporal Effects in Laboratory Settings
It has been found to be highly attractive to native male moths in field attraction experiments , suggesting that its effects may vary over time.
Dosage Effects in Animal Models
It has been found to be highly attractive to native male moths in field attraction experiments , suggesting that its effects may vary with dosage.
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. It has been found to elicit a strong response in electroantennogram studies on C. laricella males , suggesting that it may interact with certain enzymes or cofactors.
Transport and Distribution
It has been found to be highly attractive to native male moths in field attraction experiments , suggesting that it may be transported to specific locations within cells or tissues.
Subcellular Localization
The subcellular localization of this compound is not well-understood. It has been found to elicit a strong response in electroantennogram studies on C. laricella males , suggesting that it may be localized to specific compartments or organelles within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-5-Decen-1-ol can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) for oxidation.
Grignard Reaction: Another method involves the reaction of 1-decene with a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in the hydrogenation of 1-decene to produce the desired alcohol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-5-Decen-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can produce the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Decanal or decanoic acid.
Reduction: Decanol.
Substitution: Decyl chloride.
Scientific Research Applications
Chemistry: Z-5-Decen-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors.
Biology: In biological research, it is used as a pheromone or attractant in studies involving insects.
Medicine: The compound is being explored for its potential antimicrobial properties and its role in drug delivery systems.
Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of surfactants and lubricants .
Comparison with Similar Compounds
5-Decen-1-ol, (5E)-: This is the E-isomer of 5-Decen-1-ol, differing in the configuration of the double bond.
1-Decanol: A saturated alcohol with no double bonds.
5-Nonen-1-ol: A similar unsaturated alcohol with one less carbon atom.
Uniqueness: Z-5-Decen-1-ol is unique due to its Z-configuration, which imparts specific chemical and physical properties, such as its distinct odor and reactivity. The presence of the double bond in the Z-configuration also influences its interactions with biological targets and its behavior in chemical reactions .
Properties
IUPAC Name |
(Z)-dec-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPQHXVMNVEVEB-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885965 | |
| Record name | 5-Decen-1-ol, (5Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51652-47-2 | |
| Record name | (5Z)-5-Decen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51652-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Decen-1-ol, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051652472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Decen-1-ol, (5Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Decen-1-ol, (5Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the ecological significance of (Z)-dec-5-en-1-ol?
A1: (Z)-Dec-5-en-1-ol acts as a potent sex attractant for male moths of several Coleophora species, including the larch casebearer moth (Coleophora laricella) [, , , , , ], the eastern larch casebearer moth (Coleophora dahurica) [], and the Chinese larch casebearer (Coleophora sinensis) []. This compound plays a crucial role in mediating mate-finding behavior in these species.
Q2: How does (Z)-dec-5-en-1-ol interact with its target in male moths?
A2: Male moths detect (Z)-dec-5-en-1-ol through specialized olfactory receptors located on their antennae []. While the precise mechanism of interaction remains to be fully elucidated, electroantennogram studies have confirmed the high sensitivity of these receptors to the compound []. This interaction triggers a cascade of neuronal responses, ultimately leading to the initiation of specific behavioral patterns in males.
Q3: What behavioral responses are elicited by (Z)-dec-5-en-1-ol in male Coleophora moths?
A3: Exposure to (Z)-dec-5-en-1-ol induces a sequence of behaviors in male moths, including activation, long-range upwind flight towards the source, arrestment flight near the source, and landing near the perceived source of the compound [, ]. Notably, these responses are influenced by environmental factors such as wind speed and the presence of visual cues like tree silhouettes [].
Q4: Are there any compounds that can inhibit the attractiveness of (Z)-dec-5-en-1-ol?
A4: Yes, research indicates that (Z)-5-decenyl acetate ((Z)-5-10:Ac) and (Z)-5-dodecen-1-ol ((Z)-5-12:OH) can significantly reduce the attractiveness of (Z)-dec-5-en-1-ol to male moths of various Coleophora species when released simultaneously [, , , ]. These compounds act as behavioral antagonists, disrupting the normal pheromone response. For instance, the presence of (Z)-5-decenyl acetate has been observed to evoke "repellent" effects and alter flight patterns in male C. laricella moths [].
Q5: How is (Z)-dec-5-en-1-ol used in entomological research?
A5: Researchers utilize (Z)-dec-5-en-1-ol in traps to monitor the population dynamics and dispersal patterns of Coleophora species [, , ]. This information is valuable for developing and implementing effective pest management strategies, especially in forestry where Coleophora species can cause significant damage to larch trees.
Q6: Can (Z)-dec-5-en-1-ol be used to control Coleophora populations?
A6: While (Z)-dec-5-en-1-ol itself is primarily a monitoring tool, its identification and understanding of its inhibitory compounds hold potential for developing pheromone-based control strategies. For example, disrupting the mating process by saturating an area with the attractant or using the identified inhibitors could help manage Coleophora populations, offering a more environmentally friendly approach compared to traditional insecticides.
Q7: What are the limitations of using (Z)-dec-5-en-1-ol in traps?
A7: While effective for monitoring, traps using (Z)-dec-5-en-1-ol can face limitations like trap saturation at high population densities []. Further research is needed to optimize trap design and deployment strategies for more accurate population estimates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

